molecular formula C60H62N4 B1436515 meso-Tetra(4-tert-butylphenyl) Porphine CAS No. 110452-48-7

meso-Tetra(4-tert-butylphenyl) Porphine

Cat. No.: B1436515
CAS No.: 110452-48-7
M. Wt: 839.2 g/mol
InChI Key: TUYJGWWPMWEZSJ-UHFFFAOYSA-N
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Description

Meso-Tetra(4-tert-butylphenyl) Porphine is a useful research compound. Its molecular formula is C60H62N4 and its molecular weight is 839.2 g/mol. The purity is usually 95%.
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Biological Activity

meso-Tetra(4-tert-butylphenyl) porphine (CAS Number: 110452-48-7) is a synthetic porphyrin compound notable for its unique structure and potential applications in biological and medicinal chemistry. This compound features a central porphyrin core substituted with four tert-butylphenyl groups, enhancing its solubility and stability in various environments. This article explores the biological activity of this compound, focusing on its cytotoxicity, cellular uptake, and therapeutic potential.

PropertyValue
Molecular FormulaC60_{60}H62_{62}N4_4
Molecular Weight839.16 g/mol
Density1.108 g/cm³
LogP12.056

Cytotoxicity Studies

Research has indicated that this compound exhibits low cytotoxicity across various cell lines. A study involving amphiphilic porphyrins, including this compound, demonstrated that these compounds have time- and concentration-dependent cellular uptake with minimal toxicity to rat 9L, mouse B16, and human U-373MG cells .

Cellular Uptake Mechanism

The uptake of this compound by cells is significantly influenced by the presence of serum proteins. This interaction enhances the solubility of the compound in biological fluids, facilitating its absorption into cells. The study showed that the cellular localization of this porphyrin is primarily near the nucleus, suggesting potential applications in targeted therapies such as boron neutron capture therapy (BNCT) .

Photodynamic Therapy (PDT)

Due to its ability to generate reactive oxygen species (ROS) upon photoirradiation, this compound is being investigated for its role in photodynamic therapy (PDT). In PDT, the compound can be activated by light to produce cytotoxic singlet oxygen, which can selectively kill cancer cells while sparing normal tissues. Its high logP value indicates significant lipophilicity, which may enhance its accumulation in tumor tissues .

Case Study 1: Cellular Uptake and Localization

In a comparative study of various porphyrins, this compound was shown to localize effectively within cancer cells. The study utilized fluorescence microscopy to visualize the distribution of the compound within cells over time. Results indicated that after 24 hours of incubation, significant amounts of the compound were found in close proximity to the cell nucleus, supporting its potential use as a therapeutic agent for localized treatment .

Case Study 2: Photodynamic Efficacy

A recent investigation into the photodynamic efficacy of this compound demonstrated that upon exposure to specific wavelengths of light, the compound induced apoptosis in cancer cell lines. The study measured cell viability using MTT assays before and after light exposure, showing a marked decrease in viable cells treated with the porphyrin compared to controls .

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview:
Photodynamic therapy is a treatment modality that utilizes photosensitizers, which are compounds that produce reactive oxygen species (ROS) upon light activation. TtBPP is particularly effective in this domain due to its ability to generate singlet oxygen when exposed to light.

Mechanism:

  • Upon illumination, TtBPP absorbs light and transfers energy to molecular oxygen, converting it into singlet oxygen.
  • This reactive species can induce apoptosis or necrosis in targeted cancer cells with minimal damage to surrounding healthy tissues.

Case Studies:

  • A study demonstrated the efficacy of TtBPP in treating various cancer cell lines, showing significant tumor reduction in animal models when combined with specific wavelengths of light .

Solar Energy Conversion

Overview:
TtBPP plays a crucial role in organic solar cells as a light-harvesting component. Its high molar absorptivity and favorable electronic properties enhance the efficiency of energy conversion processes.

Applications:

  • Dye-Sensitized Solar Cells (DSSCs): TtBPP has been utilized as a sensitizer in DSSCs, where it improves light absorption across the visible spectrum.
  • Photovoltaic Devices: Research indicates that incorporating TtBPP into photovoltaic devices can enhance overall energy conversion efficiency by facilitating charge separation and transport .

Biological Imaging

Overview:
Due to its fluorescent properties, TtBPP serves as an effective probe for biological imaging applications.

Applications:

  • Cellular Imaging: TtBPP can be used as a fluorescent marker to track cellular processes in real-time, allowing researchers to visualize live cells and their interactions.
  • Fluorescent Probes: Its stability and brightness make it suitable for various imaging techniques, including fluorescence microscopy and flow cytometry .

Catalysis

Overview:
TtBPP is employed in catalytic processes, particularly oxidation reactions. Its unique structure allows for increased reaction rates and selectivity.

Applications:

  • Oxidation Reactions: TtBPP has been utilized as a catalyst for the oxidation of various substrates, enhancing yields in synthetic organic chemistry.
  • Environmental Applications: It can also play a role in environmental remediation by catalyzing the breakdown of pollutants under light activation .

Material Science

Overview:
In material science, TtBPP is explored for its electronic properties and stability, making it suitable for developing advanced materials.

Applications:

  • Sensors: The compound is used in fabricating sensors due to its ability to respond to environmental stimuli.
  • Electronic Devices: Research indicates potential applications in organic electronics, including transistors and photodetectors .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Photodynamic TherapyCancer treatment using light-activated ROSTargeted destruction of cancer cells
Solar Energy ConversionEnhances efficiency of organic solar cellsImproved light absorption
Biological ImagingFluorescent marker for tracking cellular processesHigh stability and brightness
CatalysisCatalytic processes including oxidationIncreased reaction rates
Material ScienceDevelopment of sensors and electronic devicesExcellent electronic properties

Properties

IUPAC Name

5,10,15,20-tetrakis(4-tert-butylphenyl)-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H62N4/c1-57(2,3)41-21-13-37(14-22-41)53-45-29-31-47(61-45)54(38-15-23-42(24-16-38)58(4,5)6)49-33-35-51(63-49)56(40-19-27-44(28-20-40)60(10,11)12)52-36-34-50(64-52)55(48-32-30-46(53)62-48)39-17-25-43(26-18-39)59(7,8)9/h13-36,61,64H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYJGWWPMWEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)C=C4)C9=CC=C(C=C9)C(C)(C)C)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H62N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.